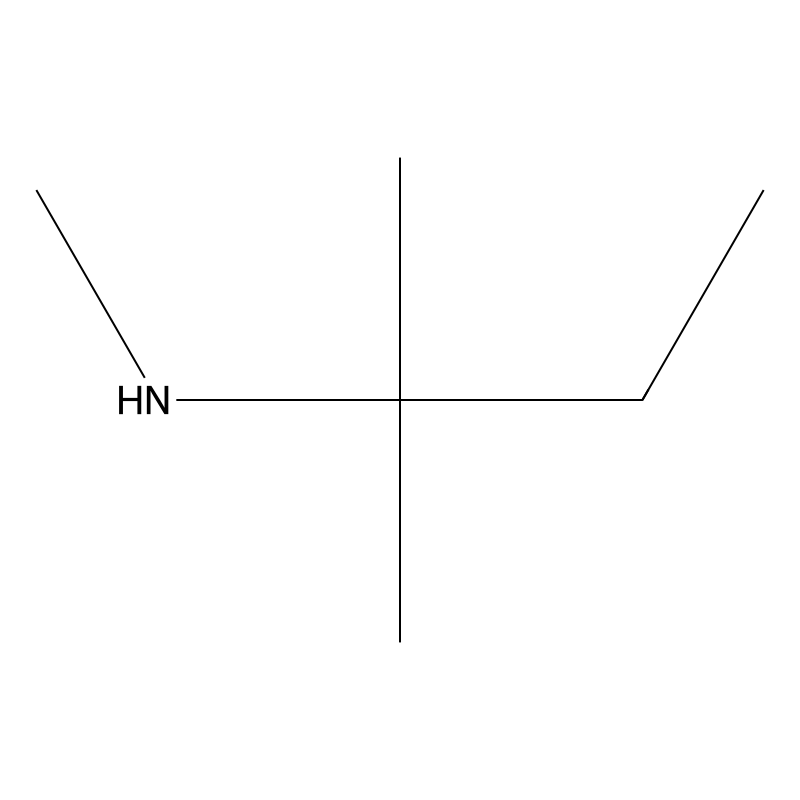

Methyl(2-methylbutan-2-yl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl(2-methylbutan-2-yl)amine is an organic compound characterized by the molecular formula C₆H₁₅N and a molecular weight of approximately 113.19 g/mol. It is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom. The compound is often encountered in its hydrochloride form, methyl(2-methylbutan-2-yl)amine hydrochloride, which has the molecular formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol. This amine plays a significant role in various

Currently, there is no documented information on the specific mechanism of action of N,2-dimethylbutan-2-amine in any biological system.

- Flammability: Amines can be flammable liquids, and proper handling procedures should be followed to avoid ignition.

- Toxicity: Amines can have varying degrees of toxicity depending on their structure. Without further data, it is important to handle N,2-dimethylbutan-2-amine with caution and wear appropriate personal protective equipment (PPE).

- Corrosivity: Some amines can be corrosive to skin and eyes. Exercise caution when handling N,2-dimethylbutan-2-amine until specific data is available.

- Oxidation: Under specific conditions, this compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The amine can be reduced to form different amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: Methyl(2-methylbutan-2-yl)amine can undergo substitution reactions where the amine group is replaced by other functional groups, utilizing reagents such as alkyl halides or acyl chlorides.

These reactions are essential for synthesizing various chemical compounds in both laboratory and industrial settings.

The biological activity of methyl(2-methylbutan-2-yl)amine has been explored in several studies. As a primary amine, it can interact with biological systems, influencing various physiological processes. Research indicates that such amines may have effects on neurotransmitter systems, potentially impacting mood and cognitive functions. Furthermore, methyl(2-methylbutan-2-yl)amine is being investigated for its therapeutic potential in drug development due to its ability to serve as a precursor for synthesizing pharmaceutical agents .

The synthesis of methyl(2-methylbutan-2-yl)amine typically involves the following methods:

- Direct Amine Synthesis: The compound can be synthesized through the reaction of 2-methylbutan-2-amine with hydrochloric acid to form the hydrochloride salt.

- Industrial Production: In industrial settings, large-scale synthesis may utilize similar reaction conditions with optimizations for yield and purity, often involving purification techniques such as recrystallization.

Methyl(2-methylbutan-2-yl)amine has several applications across different fields:

- Organic Synthesis: It serves as a reagent and intermediate in the preparation of various chemical compounds.

- Biochemical Studies: The compound is utilized to investigate the effects of amines on biological systems, contributing to our understanding of biochemical pathways.

- Pharmaceutical Development: It is explored for its potential therapeutic applications, particularly as a precursor in drug synthesis.

- Industrial Uses: Methyl(2-methylbutan-2-yl)amine is used in producing specialty chemicals and as a catalyst in certain industrial processes.

Studies on the interactions of methyl(2-methylbutan-2-yl)amine with other chemical entities are crucial for understanding its reactivity and potential biological effects. Research indicates that this compound can interact with various nucleophiles and electrophiles, leading to diverse products depending on the reaction conditions employed. These interaction studies help elucidate its role in complex biochemical pathways and its utility in synthetic chemistry .

Several compounds share structural similarities with methyl(2-methylbutan-2-yl)amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylbutylamine | Primary Amine | Exhibits different reactivity patterns compared to methyl(2-methylbutan-2-yl)amine. |

| 2-(Methylamino)butane hydrochloride | Secondary Amine | Has distinct pharmacological properties influencing its use in medicinal chemistry. |

| N-Methylbutan-2-amine | Primary Amine | Similar structure but different biological activity profile. |

Uniqueness

Methyl(2-methylbutan-2-yl)amine is unique due to its specific molecular structure that imparts distinct physical and chemical properties. This uniqueness allows it to be valuable for various research applications and industrial processes, distinguishing it from other similar compounds .

IUPAC Nomenclature and Structural Representation

The IUPAC name methyl(2-methylbutan-2-yl)amine systematically describes its structure:

- A 2-methylbutan-2-yl group (a four-carbon branched alkyl chain with methyl substituents at position 2)

- A methyl group directly bonded to the nitrogen atom

The structural formula is represented as:

CH₃–N–(C(CH₃)₂CH₂CH₃)

The SMILES notation CCC(C)(C)N(C)C further clarifies its connectivity.

Common Synonyms and Registry Numbers

This compound is alternatively identified as:

Historical Context and Discovery Timeline

While no explicit discovery narrative exists in public records, PubChem entries trace its first registration to 2005. Its synthesis likely emerged from broader investigations into sterically hindered amines, which gained prominence in the late 20th century for their applications in asymmetric catalysis. The compound’s structural similarity to 2,2-dimethylbutane (neohexane) suggests synthetic routes involving alkylation of simpler amines.

Position in Amine Chemistry Taxonomy

Classified as a tertiary aliphatic amine, methyl(2-methylbutan-2-yl)amine belongs to a subgroup characterized by:

- Three alkyl substituents on nitrogen

- Absence of aromatic conjugation

- Enhanced steric hindrance compared to primary/secondary amines

Its branching pattern places it within the tert-pentylamine family, sharing reactivity traits with compounds like tert-butylamine but with distinct solubility and volatility profiles.

Reductive Amination Strategies

Reductive amination has emerged as the most versatile and widely applied methodology for methyl(2-methylbutan-2-yl)amine synthesis [4] [5] [6]. This two-step process involves initial imine formation between a carbonyl compound and an amine, followed by selective reduction of the imine intermediate to yield the target amine product.

The methodology offers two distinct strategic approaches. The first involves reaction of 2-methyl-2-butanone with methylamine in the presence of sodium triacetoxyborohydride as the reducing agent [7]. This approach provides excellent control over selectivity, as the reducing agent preferentially reduces aliphatic imines over aromatic or unsaturated substrates. Reaction conditions are typically mild, conducted in 1,2-dichloroethane at room temperature to 40°C, with yields of 75-85% achievable over 6-24 hour periods [7].

The second strategy employs formaldehyde as the carbonyl component, reacting with 2-methylbutan-2-amine to introduce the methyl group via reductive methylation [5] [6]. This approach utilizes sodium cyanoborohydride as the reducing agent in methanol solvent, with careful pH control between 6-7 to optimize selectivity [5]. The reaction proceeds rapidly at room temperature, typically requiring 4-8 hours for completion, and can achieve yields of 80-90% [5].

The selectivity of reductive amination reactions is influenced by several factors, including the steric hindrance of the carbonyl compound, the electronic properties of the amine, and the choice of reducing agent [4] [8]. Sodium triacetoxyborohydride has proven particularly effective due to its mild reducing properties and compatibility with acid-sensitive functional groups [7]. The reagent shows excellent chemoselectivity, reducing imines in the presence of aldehydes, ketones, and other reducible functional groups.

Direct reductive amination procedures have been developed that eliminate the need for pre-formed imine intermediates [4] [8]. These one-pot processes combine the carbonyl compound, amine, and reducing agent in a single reaction vessel, streamlining the synthetic pathway and improving atom economy. The approach is particularly valuable for large-scale synthesis, as it reduces handling requirements and minimizes intermediate isolation steps.

Catalytic Approaches and Yield Optimization

Transition metal catalysis has revolutionized amine synthesis, providing access to highly selective and efficient synthetic pathways [9] [10]. For methyl(2-methylbutan-2-yl)amine production, several catalytic systems have demonstrated exceptional performance in terms of both yield and selectivity.

Ruthenium-based catalysts, particularly those incorporating Josiphos ligands, have shown remarkable activity in asymmetric hydroamination reactions [9]. These systems operate under relatively mild conditions of 50-80°C and 10-50 bar hydrogen pressure in toluene solvent, achieving selectivities exceeding 95% with turnover numbers of 500-1000 [9]. The high activity of these catalysts enables efficient synthesis even with sterically hindered substrates.

Iridium catalysts incorporating DTBM-Segphos ligands have proven effective for reductive amination processes [9] [10]. These systems operate at slightly elevated temperatures of 60-100°C under 20-40 bar hydrogen pressure in ethanol solvent. While achieving slightly lower turnover numbers of 200-500 compared to ruthenium systems, they maintain excellent selectivities above 90% [9].

Heterogeneous catalysts offer significant advantages for industrial applications, particularly in terms of catalyst recovery and recycling [11]. Cobalt-exchanged Y-zeolite catalysts have demonstrated enhanced formation of primary and secondary amines relative to tertiary amines in alcohol amination reactions [11]. These systems operate at elevated temperatures of 200-300°C under 1-5 bar pressure in liquid phase reactions, achieving selectivities of 75-85% with turnover numbers of 100-300.

| Table 2: Catalytic Approaches and Performance Metrics | ||||

|---|---|---|---|---|

| Catalyst System | Reaction Type | Operating Conditions | Selectivity (%) | Turnover Number |

| Ru/Josiphos Complex | Asymmetric Hydroamination | 50-80°C, 10-50 bar H₂, toluene | >95 | 500-1000 |

| Ir/DTBM-Segphos | Reductive Amination | 60-100°C, 20-40 bar H₂, EtOH | >90 | 200-500 |

| Co-Y Zeolite | Alcohol Amination | 200-300°C, 1-5 bar, liquid phase | 75-85 | 100-300 |

| Ni/Al₂O₃ (Catalytic Distillation) | Direct Amination | 150-200°C, atmospheric pressure | 70-80 | 50-150 |

Catalytic distillation represents an innovative approach that combines reaction and separation in a single unit operation [11] [12]. This technology has been successfully applied to amine synthesis, utilizing structured catalysts containing nickel on alumina support [12]. The integration of reaction and distillation enables continuous product removal, driving equilibrium reactions toward completion while simultaneously purifying the product stream.

Advanced reaction optimization techniques, including machine learning and high-throughput experimentation, have emerged as powerful tools for catalyst development and process improvement [13]. These approaches enable rapid screening of reaction conditions and systematic optimization of yield and selectivity parameters.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of methyl(2-methylbutan-2-yl)amine presents numerous technical and economic challenges [11] [14]. Raw material supply represents a primary concern, as the availability of 2-methylbutan-2-ol and methylamine can experience significant price volatility and supply chain disruptions [11].

Process safety considerations are paramount due to the flammable nature of amine vapors and the potential toxicity of reaction intermediates [11] [15]. Industrial facilities require specialized equipment design, including pressure vessels capable of handling elevated temperatures and pressures, along with comprehensive monitoring systems for leak detection and vapor control.

Environmental compliance adds complexity through requirements for volatile organic compound emission control, waste solvent disposal, and amine odor management [11] [15]. Regulatory approval processes can experience delays due to environmental impact assessments and the need for comprehensive safety documentation.

Quality control requirements in industrial settings demand sophisticated analytical capabilities for moisture sensitivity monitoring, impurity profiling, and batch-to-batch consistency verification [15]. Product rejection rates of 5-10% are common during initial production phases, necessitating extended testing protocols and statistical process control implementation.

Economic viability analysis indicates that break-even production volumes typically exceed 500 metric tons per year, with return on investment periods of 3-5 years due to substantial capital requirements for specialized equipment [11] [13]. Energy-intensive purification processes contribute significantly to operating costs, driving interest in process intensification technologies.

| Table 4: Industrial-Scale Production Challenges and Mitigation Strategies | |||

|---|---|---|---|

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

| Raw Material Supply | Limited availability of 2-methylbutan-2-ol; Price volatility of methylamine | Supply chain disruptions; Cost fluctuations up to 25% | Multiple supplier agreements; Strategic inventory management |

| Process Safety | Flammable vapors; Toxic intermediates; Pressure vessel requirements | Safety compliance costs; Equipment design constraints | Automated process control; Continuous monitoring systems |

| Environmental Compliance | VOC emissions; Waste solvent disposal; Amine odor control | Regulatory approval delays; Additional treatment costs | Closed-loop systems; Solvent recovery units; Scrubber systems |

| Quality Control | Moisture sensitivity; Impurity profiling; Batch-to-batch consistency | Product rejection rates 5-10%; Extended testing requirements | In-line analytical methods; Statistical process control |

| Economic Viability | Capital investment for specialized equipment; Energy-intensive purification | Break-even production >500 MT/year; ROI period 3-5 years | Process intensification; Heat integration; Catalytic distillation |

Purification Techniques and Quality Control

The purification of methyl(2-methylbutan-2-yl)amine requires careful consideration of the compound's physical and chemical properties [16] [15]. The basic nature of the amine functional group creates challenges in traditional silica-based chromatographic separations due to strong acid-base interactions between the amine and acidic silanol groups [16] [17].

Fractional distillation represents the most scalable purification method, taking advantage of the compound's boiling point of 69°C at atmospheric pressure [18] [19]. Industrial distillation systems typically operate under reduced pressure to minimize thermal decomposition and energy requirements. This approach can achieve purities of 92-96% with recovery yields of 85-90% [20].

Hydrochloride salt formation provides the highest purity levels, with the salt form achieving 98-99.5% purity [22] [23]. The reaction with hydrochloric acid in diethyl ether at 0-5°C produces crystalline hydrochloride salt with a melting point of 120-123°C [22] [24]. This approach offers several advantages, including enhanced thermal stability, reduced volatility, and improved handling characteristics [23] [25].

Liquid-liquid extraction utilizing pH control offers a cost-effective approach for selective separation [26]. The basic amine can be protonated in acidic conditions (pH 2-3) to form water-soluble ammonium salts, while maintaining neutrality under basic conditions (pH 10-12) for organic phase extraction [26] [25]. This method achieves purities of 85-92% with recovery yields of 75-85%.

Column chromatography using amine-modified silica provides effective separation for complex mixtures [16] [17]. The use of aminopropyl-functionalized silica eliminates acid-base interactions that complicate purification on normal silica [17]. Gradient elution with dichloromethane/methanol systems enables achievement of 90-95% purity with 80-90% recovery yields [16].

| Table 3: Purification Techniques and Quality Control Parameters | ||||

|---|---|---|---|---|

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Operating Conditions | Advantages |

| Fractional Distillation | 92-96 | 85-90 | b.p. 69°C at 760 mmHg, reduced pressure | Scalable, no chemical waste |

| Hydrochloride Salt Formation | 98-99.5 | 90-95 | HCl in Et₂O, 0-5°C, m.p. 120-123°C | Highest purity, stable salt form |

| Liquid-Liquid Extraction (pH control) | 85-92 | 75-85 | pH 2-3 (acidic), pH 10-12 (basic) | Selective separation, cost-effective |

| Column Chromatography (amine-modified silica) | 90-95 | 80-90 | NH₂-silica, DCM/MeOH gradient | Good for complex mixtures |

| Crystallization from Organic Solvents | 95-98 | 70-80 | Recrystallization from hexane/EtOAc | High purity crystalline product |

Quality control protocols for methyl(2-methylbutan-2-yl)amine production employ multiple analytical techniques [15] [27]. Gas chromatography provides rapid separation and quantification of amine mixtures, while high-performance liquid chromatography enables detection of trace impurities [27] [28]. Nuclear magnetic resonance spectroscopy offers structural confirmation and purity assessment capabilities [15].